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Collagen I, alpha chain (98-110) - 97653-85-5

Collagen I, alpha chain (98-110)

Catalog Number: EVT-1565257
CAS Number: 97653-85-5
Molecular Formula: C57H91N19O16
Molecular Weight: 1302.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The COL1A1 gene encodes the pro-alpha1(I) chain, which is synthesized in fibroblasts and other connective tissue cells. This gene is located on chromosome 17 and is responsible for producing the essential components of type I collagen. Mutations in this gene can lead to various connective tissue disorders, such as osteogenesis imperfecta and Ehlers-Danlos syndrome .

Classification

Collagen I, alpha chain (98-110) falls under the classification of structural proteins within the larger family of collagens. It is categorized as a fibrillar collagen due to its role in forming fibers that provide strength and support in tissues.

Synthesis Analysis

Methods

The synthesis of Collagen I begins with the transcription of the COL1A1 gene into messenger RNA, which is then translated into a precursor protein known as prepro-alpha1(I) chain. This process occurs in the rough endoplasmic reticulum where several modifications take place:

  1. Signal Peptide Removal: The signal peptide at the N-terminal is cleaved off, converting prepro-alpha chains into pro-alpha chains.
  2. Hydroxylation: Proline and lysine residues are hydroxylated by prolyl hydroxylase and lysyl hydroxylase, requiring vitamin C as a cofactor.
  3. Glycosylation: Hydroxylysine residues undergo glycosylation.
  4. Triple Helix Formation: Three pro-alpha chains (two alpha-1 and one alpha-2) assemble into a triple helix structure known as procollagen .

Technical Details

After assembly, procollagen is transported to the Golgi apparatus for further modification before being secreted into the extracellular space. Once outside the cell, enzymes called collagen peptidases remove non-helical ends to form tropocollagen, which then aggregates into collagen fibrils .

Molecular Structure Analysis

Structure

The molecular structure of Collagen I involves a unique triple helix formation characterized by repeating Gly-Xaa-Yaa sequences, where Glycine occupies every third position. The segment from amino acids 98 to 110 contributes to the stability of this helical structure through specific interactions and bonding patterns.

Data

The precise sequence for Collagen I, alpha chain (98-110) is critical for maintaining the integrity of the triple helix:

  • Amino Acid Sequence: This segment typically includes several glycine residues interspersed with proline and hydroxyproline.
  • Helical Stability: The presence of glycine allows tight packing necessary for the helical conformation.
Chemical Reactions Analysis

Reactions

Collagen undergoes several enzymatic reactions during its synthesis:

  1. Hydroxylation Reactions: Hydroxylation of proline and lysine residues enhances stability through hydrogen bonding.
  2. Glycosylation Reactions: Addition of sugar moieties to hydroxylysine residues contributes to molecular stability and solubility.
  3. Cross-Linking: After secretion, lysyl oxidase catalyzes cross-linking between collagen molecules, enhancing tensile strength .

Technical Details

These reactions are crucial for proper folding and assembly into functional collagen fibers. Deficiencies or mutations affecting these processes can lead to weakened connective tissues.

Mechanism of Action

Process

The mechanism by which Collagen I functions involves its structural role in providing support to tissues:

  • Tensile Strength: The triple helical structure allows collagen fibers to withstand stretching forces.
  • Cell Interaction: Collagen interacts with cell surface receptors (e.g., integrins), influencing cellular behavior such as migration, proliferation, and differentiation .

Data

Studies have shown that specific domains within Collagen I can stimulate fibroblast activity, enhancing collagen biosynthesis and tissue repair processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Collagen is generally insoluble in water but can be solubilized through enzymatic or chemical treatments.
  • Stability: The triple helix structure provides significant thermal stability compared to other proteins.

Chemical Properties

  • Reactivity: Collagen can undergo various chemical modifications that affect its properties; for example, cross-linking can alter its mechanical strength.
  • Biocompatibility: As a natural protein, collagen exhibits excellent biocompatibility with human tissues.

Relevant Data or Analyses

Research indicates that alterations in the amino acid composition or modifications can significantly impact collagen's physical properties and biological functions .

Applications

Scientific Uses

Collagen I has numerous applications in biomedical research and clinical settings:

  • Tissue Engineering: Used as scaffolding material for regenerating damaged tissues due to its natural properties.
  • Wound Healing: Promotes healing processes by enhancing fibroblast activity and collagen synthesis.
  • Cosmetic Applications: Utilized in anti-aging products due to its role in maintaining skin elasticity and hydration .
Molecular Characterization of Collagen I, Alpha Chain (98-110)

Structural Analysis of the Collagen I Alpha Chain (98-110) Peptide Sequence

Primary Sequence and Post-Translational Modifications

The Collagen I, alpha chain (98-110) peptide represents a 13-amino acid fragment of the collagen alpha-1(I) chain encoded by the COL1A1 gene. Its primary sequence is Gly-Leu-Hyp-Gly-Nle-Lys-Gly-His-Arg-Gly-Phe-Ser-Gly (where Hyp = hydroxyproline and Nle = norleucine), corresponding to residues 98–110 of the immature collagen chain [6]. This sequence exemplifies the characteristic (Gly-X-Y)n repeating motif essential for collagen assembly, with X and Y frequently representing proline and lysine residues.

A critical post-translational modification occurs at position 100, where specific proline residues undergo enzymatic hydroxylation to form 4-hydroxyproline (Hyp). This modification is catalyzed by prolyl hydroxylase enzymes and is indispensable for stabilizing the triple-helical conformation through interchain hydrogen bonding [4] [6]. Additional modifications include lysine hydroxylation and glycosylation in adjacent domains, though these are less prominent within this specific fragment.

Table 1: Primary Structural Features of Collagen I (98-110) Peptide

FeatureDetailFunctional Significance
Amino Acid SequenceGly-Leu-Hyp-Gly-Nle-Lys-Gly-His-Arg-Gly-Phe-Ser-GlyCore structural motif
Molecular FormulaC57H91N19O16Defines elemental composition
Molecular Weight1302.5 g/molVerified via mass spectrometry
Key ModificationProline → 4-Hydroxyproline (Position 100)Enhances triple-helix stability via H-bonding

Triple-Helix Conformation and Stability in the (98-110) Domain

The (98-110) segment contributes to the supramolecular stability of the collagen type I triple helix, a right-handed structure formed by two α1(I) chains and one α2(I) chain. The central role of glycine at every third position (e.g., Gly-98, Gly-101, Gly-104) allows tight packing of the three polypeptide chains, as its small side chain fits within the constrained helical core [6]. The hydroxyproline at position 100 further stabilizes this assembly via interchain hydrogen bonds involving its hydroxyl group.

Biophysical studies indicate that substitutions disrupting the Gly-X-Y repeat—particularly glycine mutations—compromise helix integrity, leading to local unwinding and increased protease susceptibility. While the (98-110) fragment itself does not form an independent triple helix, it acts as a critical stabilization node within the larger fibrillar structure. Notably, this domain includes the integrin-binding motif GFXGER (residues 107-112, partially overlapping this fragment), essential for cell-matrix adhesion signaling .

Table 2: Structural Contributions of the (98-110) Domain to Collagen Fibrillogenesis

Structural AttributeContribution to Triple HelixExperimental Evidence
Glycine ResiduesEnables close chain packing in helical coreNMR studies of synthetic peptides
4-Hydroxyproline (Hyp100)Forms interchain H-bonds; increases TmThermal denaturation assays; MD simulations
Hydrophobic ResiduesStabilizes local helix via hydrophobic clustersCircular dichroism spectroscopy
Integrin-Binding MotifMediates cell adhesion (partial sequence: GFS)Solid-phase receptor binding assays

Genetic and Epigenetic Regulation of COL1A1 Expression

Chromosomal Localization and Transcriptional Control Mechanisms

The COL1A1 gene resides on human chromosome 17q21.33, spanning approximately 18 kb and comprising 51 exons. Its genomic architecture includes a high GC-rich promoter and multiple enhancer elements responsive to cytokines (e.g., TGF-β), mechanical stress, and hormonal signals [2] [6] [10]. A defining feature of COL1A1 mRNA is its 5' stem-loop structure (nucleotides +1 to +120), which plays a pivotal role in post-transcriptional regulation. This conserved hairpin inhibits ribosomal scanning and translation initiation under basal conditions but dynamically recruits RNA-binding proteins (e.g., a 120-kDa cap-binding complex) in activated cells to modulate collagen output [7].

The 3' untranslated region (3' UTR) further fine-tunes mRNA stability through interactions with proteins like αCP (poly-C-binding protein), particularly in fibrogenic contexts such as hepatic stellate cell activation. This dual-regulatory mechanism—5' cap-dependent translation control coupled with 3' UTR-mediated stability—allows cells to rapidly adjust collagen synthesis during tissue repair or pathological fibrosis [7].

Table 3: Key Transcriptional and Post-Transcriptional Regulators of COL1A1

Regulatory ElementMechanismBiological Impact
5' Stem-Loop (1–120 nt)Binds cap-dependent complexes; modulates translation initiationRepresses basal collagen synthesis; enables stress-inducible expression
3' UTRRecruits αCP stabilizing complexProlongs mRNA half-life in fibrotic environments
TGF-β Response ElementsEnhances promoter activity via Smad signalingDrives collagen overproduction in fibrosis
Vitamin D Response ElementBinds VDR; suppresses transcriptionLinks collagen regulation to bone mineralization

Role of COL1A1 Gene Amplification in Pathological States

Somatic amplification or dysregulated expression of COL1A1 is implicated in multiple connective tissue pathologies. In osteogenesis imperfecta (OI), heterozygous mutations cause quantitative (reduced functional protein) or qualitative (structurally abnormal collagen) defects. Quantitative defects typically result in mild OI type I, while glycine substitutions within the triple helix (e.g., in residues 98–110) cause severe OI types II–IV due to helix destabilization [3] [10]. A Ukrainian cohort study identified 27 novel COL1A1 pathogenic variants, with helical glycine substitutions correlating with fracture frequency (mean 3.51/year in OI type III) and skeletal deformities [10].

Beyond OI, COL1A1 overexpression occurs in fibroproliferative disorders. In dermatofibrosarcoma protuberans, a chromosomal translocation t(17;22) fuses COL1A1 with the platelet-derived growth factor gene (PDGFB), generating a fusion protein that constitutively activates PDGF signaling and drives tumor growth [2] [6]. Similarly, in liver fibrosis, activated stellate cells exhibit coordinated upregulation of COL1A1 and COL1A2 mRNA via enhanced transcription and mRNA stabilization, depositing excessive collagen I into the extracellular matrix [7].

Table 4: Pathological Conditions Linked to COL1A1 Dysregulation

DisorderMolecular MechanismClinical Manifestations
Osteogenesis Imperfecta (OI)Glycine substitutions in triple helix; haploinsufficiencyBone fragility, blue sclerae, dentinogenesis imperfecta
Dermatofibrosarcoma ProtuberansCOL1A1-PDGFB fusion geneUncontrolled cell proliferation; invasive skin tumors
Hepatic FibrosisTGF-β-driven transcriptional upregulationExcessive ECM deposition; liver architecture disruption
GlaucomaCompound heterozygous COL1A1 variantsAnterior segment dysgenesis; elevated intraocular pressure

Comprehensive Compound Listing

  • Collagen I, alpha chain (98-110)
  • Collagen alpha-1(I) chain (full-length)
  • Collagen alpha-2(I) chain
  • Type I procollagen
  • Collagen type III

Properties

CAS Number

97653-85-5

Product Name

Collagen I, alpha chain (98-110)

IUPAC Name

[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5,6-ditritiohexanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl] (2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoate

Molecular Formula

C57H91N19O16

Molecular Weight

1302.5 g/mol

InChI

InChI=1S/C57H91N19O16/c1-4-5-14-38(70-45(80)26-67-51(86)39-22-35(78)25-64-39)53(88)74-36(15-9-10-17-58)49(84)65-28-47(82)72-41(21-34-24-62-31-69-34)55(90)75-37(16-11-18-63-57(60)61)50(85)66-27-46(81)71-40(20-33-12-7-6-8-13-33)54(89)76-43(30-77)52(87)68-29-48(83)92-56(91)42(19-32(2)3)73-44(79)23-59/h6-8,12-13,24,31-32,34-43,64,77-78H,4-5,9-11,14-23,25-30,58-59H2,1-3H3,(H,65,84)(H,66,85)(H,67,86)(H,68,87)(H,70,80)(H,71,81)(H,72,82)(H,73,79)(H,74,88)(H,75,90)(H,76,89)(H4,60,61,63)/t34?,35-,36+,37+,38+,39+,40+,41+,42+,43+/m1/s1/i10T,17T/t10?,17?,34?,35-,36+,37+,38+,39+,40+,41+,42+,43+

InChI Key

LZCXUJHSTWYBEA-FUYNMKNISA-N

SMILES

CCCCC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1C=NC=N1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NCC(=O)OC(=O)C(CC(C)C)NC(=O)CN)NC(=O)CNC(=O)C3CC(CN3)O

Synonyms

collagen I, alpha chain (98-110)
Gly-Leu-Hyp-Gly-Nle-Lys-Gly-His-Arg-Gly-Phe-Ser-Gly

Canonical SMILES

CCCCC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1C=NC=N1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NCC(=O)OC(=O)C(CC(C)C)NC(=O)CN)NC(=O)CNC(=O)C3CC(CN3)O

Isomeric SMILES

[3H]C(CC[C@@H](C(=O)NCC(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)NCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)CN)NC(=O)[C@H](CCCC)NC(=O)CNC(=O)[C@@H]3C[C@H](CN3)O)C([3H])N

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